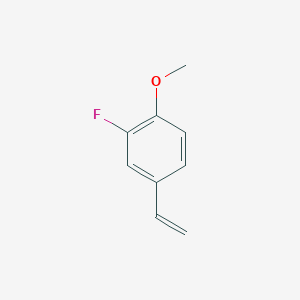

2-Fluoro-1-methoxy-4-vinylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethenyl-2-fluoro-1-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-3-7-4-5-9(11-2)8(10)6-7/h3-6H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRXMDJDXQBFNFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Role of Fluorinated Vinyl Aromatic Systems in Advanced Chemical Research

Fluorinated vinyl aromatic systems, a class to which 2-Fluoro-1-methoxy-4-vinylbenzene belongs, are of considerable importance in advanced chemical research. The incorporation of fluorine into an organic molecule dramatically alters its physical and chemical properties. Fluorine is the most electronegative element, and its presence in a molecule creates a strong, polarized carbon-fluorine bond, the strongest in organic chemistry. nih.gov This bond imparts high thermal stability and resistance to chemical and oxidative degradation. nih.govumn.edu

In the context of vinyl aromatic systems, or styrenes, fluorination can influence polymerization processes and the properties of the resulting polymers. researchgate.netacs.orgacs.org The introduction of fluorine can lead to materials with low surface energy, enhanced chemical resistance, and specific electronic characteristics. umn.edu These properties are highly sought after in the development of specialized materials, including advanced polymers and functional coatings. umn.educlemson.edu Furthermore, the strategic placement of fluorine atoms is a widely used tactic in medicinal chemistry to enhance the metabolic stability and bioavailability of drug candidates. While research into the direct biological activity of this compound is not the focus here, its identity as a fluorinated organic molecule places it within a class of compounds of significant interest to the pharmaceutical and agrochemical industries. nih.gov

An Overview of Methoxy Substituted Styrene Derivatives

The methoxy (B1213986) group (–OCH₃) is another key feature of 2-Fluoro-1-methoxy-4-vinylbenzene. Methoxy-substituted styrene (B11656) derivatives are a well-established class of compounds with diverse applications. The methoxy group is an electron-donating group, which influences the reactivity of the vinyl group in polymerization reactions. mdpi.com For example, para-methoxystyrene (pMOS), which is structurally related to the subject compound, has been studied in coordination-insertion polymerization. mdpi.com

These derivatives are valuable monomers for producing polymers with specific properties. The presence of the methoxy group can enhance properties like adhesion, wettability, and printability in the resulting polyolefins. mdpi.com For instance, polymers derived from methoxy-substituted phenylenesulfide have been shown to exhibit a high refractive index, making them suitable for optical applications. researchgate.net

Naturally occurring methoxy-substituted styrenes, such as 2-methoxy-4-vinylphenol (B128420) (4-vinylguaiacol), are known for their aromatic properties and are found in various foods and beverages. wikipedia.org While the subject compound is synthetic, the chemistry of these natural analogues provides a rich context for understanding the potential reactivity and properties of the methoxy-styrene framework. The development of efficient synthetic routes to styrene derivatives, including those with methoxy substituents, remains an active area of research to create novel monomers for advanced polymers. acs.org

Research Directions for 2 Fluoro 1 Methoxy 4 Vinylbenzene

Wittig Reactions in the Synthesis of Vinylbenzene Scaffoldsnih.govelsevierpure.com

The Wittig reaction stands as a cornerstone in organic chemistry for the synthesis of alkenes from carbonyl compounds, making it a primary strategy for creating vinylbenzene scaffolds. nih.govorganic-chemistry.org This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide, generated from a phosphonium (B103445) salt, to form a new carbon-carbon double bond with a high degree of regiochemical control. organic-chemistry.orgyoutube.comresearchgate.net The formation of the highly stable triphenylphosphine (B44618) oxide byproduct provides the thermodynamic driving force for the reaction. youtube.com

Aldehyde Precursors in Wittig Olefination Strategiesnih.gov

In the context of a Wittig synthesis for this compound, the requisite carbonyl precursor is 2-fluoro-4-methoxybenzaldehyde (B32593) . This aldehyde contains the necessary aromatic substitution pattern that will be present in the final product. The Wittig reaction would then be employed to convert the aldehyde functional group into the desired vinyl group.

The general applicability of this strategy is demonstrated in the synthesis of numerous related compounds where various substituted benzaldehydes serve as precursors. For instance, studies on the olefination of fluorinated benzaldehydes have utilized a range of precursors to create corresponding vinyl products. researchgate.net Similarly, the Knoevenagel condensation, a related reaction, uses a wide array of substituted benzaldehydes, such as 2-fluoro-3-methoxybenzaldehyde (B32414) and 3-fluoro-4-methoxybenzaldehyde, to produce complex vinyl compounds, highlighting the broad utility of substituted aldehydes as foundational building blocks. nih.govchemrxiv.org

Optimization of Reaction Parameters for this compound Formationnih.gov

Optimizing a Wittig reaction is crucial for maximizing yield and controlling the stereochemistry of the resulting alkene. The geometry of the double bond is heavily influenced by the nature of the phosphorus ylide. organic-chemistry.org Ylides stabilized by electron-withdrawing groups tend to produce the (E)-alkene (trans), whereas non-stabilized ylides typically yield the (Z)-alkene (cis). organic-chemistry.org

For fluorinated benzaldehydes, research has shown that solventless Wittig olefination with stabilized phosphoranes can proceed efficiently, often being exothermic and showing good E-selectivity. researchgate.net The choice of base and solvent is also critical. While strong bases like sodium hydride or organometallic reagents in anhydrous solvents are traditional, alternative conditions such as phase-transfer catalysis (PTC) in aqueous media have been successfully employed, which can also influence stereoselectivity. researchgate.net Microwave-assisted synthesis has been shown to shorten reaction times and increase rates, particularly for stabilized phosphoranes. researchgate.net

| Precursor Aldehyde | Phosphorane (Ylide) | Conditions | Product (Yield, E/Z ratio) |

| 2,6-Difluorobenzaldehyde | Ethyl (triphenylphosphoranylidene)acetate | Solventless, 100°C, 15-30 min | Ethyl 2-(2,6-difluorophenyl)acrylate (97%, >98:2) |

| 2,3,6-Trifluorobenzaldehyde | Ethyl (triphenylphosphoranylidene)acetate | Solventless, 100°C, 15-30 min | Ethyl 2-(2,3,6-trifluorophenyl)acrylate (95%, >98:2) |

| 2,4-Difluorobenzaldehyde | Benzyl (triphenylphosphoranylidene)acetate | Solventless, 100°C, 15-30 min | Benzyl 2-(2,4-difluorophenyl)acrylate (97%, 86:14) |

| 3,5-Difluorobenzaldehyde | Benzyl (triphenylphosphoranylidene)acetate | Solventless, 100°C, 15-30 min | Benzyl 2-(3,5-difluorophenyl)acrylate (97%, 89:11) |

This table presents data on the solventless Wittig olefination of various fluorinated benzaldehydes, demonstrating typical conditions and outcomes. Data sourced from researchgate.net.

Alternative Synthetic Routes to this compound

Beyond the Wittig reaction, other synthetic methodologies can be envisioned for the construction of this compound and related structures. These include reductive dehalogenation and nucleophilic vinylic substitution.

Reductive Dehalogenation Approaches for Monofluoroalkene Synthesisrsc.org

Reductive dehalogenation provides a pathway to alkenes from more halogenated precursors. A notable approach for the synthesis of monofluoroalkenes is the selective hydrodefluorination of gem-difluoroalkenes. rsc.org This method uses reducing agents like Red-Al® to remove a single fluorine atom from a difluoroalkene moiety, yielding a monofluoroalkene with generally good E-selectivity. rsc.org Applying this to the target molecule would necessitate the prior synthesis of a precursor such as 1-(2,2-difluorovinyl)-2-fluoro-4-methoxybenzene. Other reductive dehalogenation reactions can proceed via radical mechanisms, as seen in the dechlorination of chlorinated propenes, further expanding the scope of this strategy. nih.gov The development of synthetic methods for various monofluoroalkenes is an active area of research due to their importance as building blocks. rsc.orgbris.ac.uk

Nucleophilic Vinylic Substitution Strategies for Fluorinated Building Blockssioc-journal.cn

Nucleophilic vinylic substitution (SNV) represents another sophisticated strategy for synthesizing fluorinated vinyl compounds. sioc-journal.cn This reaction involves the substitution of a leaving group, such as a halogen, on a vinylic carbon by a nucleophile. researchgate.net Research has demonstrated that 1-fluoroalk-1-enylmagnesium chlorides, generated from the corresponding sulfoxides, can react with Grignard reagents in an SNV reaction to displace the fluorine atom and form trisubstituted alkenes. elsevierpure.com This substitution proceeds with an inversion of the stereochemical configuration. elsevierpure.com While challenging, concerted SNV reactions provide a powerful tool for creating specific carbon-carbon and carbon-heteroatom bonds at sp²-hybridized carbons. researchgate.net

Synthesis of Halo- and Methoxy-Substituted Vinylbenzene Analoguesnih.govorganic-chemistry.orgresearchgate.netnih.gov

The synthesis of analogs of this compound, particularly those containing additional functional groups, is often accomplished through Knoevenagel condensation. nih.govchemrxiv.org This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as an alkyl cyanoacetate, in the presence of a basic catalyst like piperidine. nih.govchemrxiv.org This method has been used to prepare a wide variety of trisubstituted ethylenes, specifically fluoro, methoxy, and methyl ring-disubstituted octyl phenylcyanoacrylates. chemrxiv.org These compounds, while not simple vinylbenzenes, are valuable monomers for copolymerization with styrene. nih.govchemrxiv.org The diversity of commercially available substituted benzaldehydes makes this a versatile route to a large library of functionalized vinylbenzene derivatives.

| Aldehyde Precursor | Reagent | Product Type |

| 2-Fluoro-3-methoxybenzaldehyde | Octyl cyanoacetate | Octyl Phenylcyanoacrylate |

| 2-Fluoro-4-methoxybenzaldehyde | Octyl cyanoacetate | Octyl Phenylcyanoacrylate |

| 3-Fluoro-4-methoxybenzaldehyde | Octyl cyanoacetate | Octyl Phenylcyanoacrylate |

| 4-Fluoro-3-methoxybenzaldehyde | Octyl cyanoacetate | Octyl Phenylcyanoacrylate |

| 2-Fluoro-6-methoxybenzaldehyde | Octyl cyanoacetate | Octyl Phenylcyanoacrylate |

This table showcases various fluoro- and methoxy-substituted benzaldehydes used as precursors in Knoevenagel condensations to produce complex vinylbenzene analogues. Data sourced from chemrxiv.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing granular insights into the chemical environment of individual atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR studies collectively offer a comprehensive map of its atomic framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to the aromatic, vinylic, and methoxy protons. The chemical shifts (δ) are influenced by the electronic effects of the fluorine, methoxy, and vinyl substituents on the benzene (B151609) ring. youtube.com The aromatic protons exhibit complex splitting patterns due to spin-spin coupling with each other and with the fluorine atom. The vinyl group protons typically appear as a set of multiplets, characteristic of an AMX spin system, further split by coupling to the aromatic ring protons. The methoxy group protons are readily identified as a sharp singlet in the upfield region of the spectrum.

Table 1: ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.10-7.50 | Multiplet | - |

| Vinyl-H (α) | 6.60-6.80 | Doublet of doublets | - |

| Vinyl-H (β, cis) | 5.60-5.70 | Doublet | - |

| Vinyl-H (β, trans) | 5.20-5.30 | Doublet | - |

| Methoxy-H | 3.80-3.90 | Singlet | - |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific spectrometer frequency used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. oregonstate.edu In this compound, distinct signals are observed for the methoxy carbon, the two vinylic carbons, and the six aromatic carbons. The carbon atoms directly bonded to the fluorine and oxygen atoms experience significant shifts due to the high electronegativity of these atoms. The carbon attached to the fluorine atom exhibits a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature in ¹³C NMR of organofluorine compounds. rsc.orgnih.gov

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) | Coupling (JCF, Hz) |

| C-F (Aromatic) | 155-160 | ~240-250 (¹JCF) |

| C-OCH₃ (Aromatic) | 145-150 | - |

| C-H (Aromatic) | 110-130 | Variable (²⁻⁴JCF) |

| C-Vinyl (Aromatic) | 130-135 | Variable (³⁻⁵JCF) |

| Vinyl C-H | 135-140 | - |

| Vinyl C-H₂ | 115-120 | - |

| OCH₃ | 55-60 | - |

Note: The chemical shifts are approximate and can be influenced by the solvent and experimental conditions.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Analysis

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for probing the environment of the fluorine atom. wikipedia.orgazom.com Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong, clear signals. wikipedia.org The chemical shift of the fluorine atom in this compound is influenced by the electronic nature of the substituents on the aromatic ring. biophysics.org The signal for the fluorine atom will appear as a multiplet due to coupling with the neighboring aromatic protons. The large range of chemical shifts in ¹⁹F NMR makes it an excellent tool for identifying fluorinated compounds. wikipedia.org For aromatic fluorine compounds, the chemical shifts typically appear in a specific region of the spectrum. azom.combiophysics.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) provides crucial information about the molecular weight and the fragmentation pattern of this compound, further confirming its structure. The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the exact mass, allowing for the unambiguous determination of the molecular formula. rsc.org The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure. Common fragmentation pathways for this compound would likely involve the loss of a methyl group from the methoxy moiety, loss of the vinyl group, or cleavage of the aromatic ring.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |

| Aromatic C-H | Stretching | 3000-3100 |

| Vinyl C-H | Stretching | 3010-3095 |

| Methoxy C-H | Stretching | 2850-2960 |

| Aromatic C=C | Stretching | 1450-1600 |

| Vinyl C=C | Stretching | 1620-1640 |

| C-O (Ether) | Asymmetric Stretching | 1230-1270 |

| C-O (Ether) | Symmetric Stretching | 1020-1075 |

| C-F | Stretching | 1000-1350 |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) and fluorescence spectroscopy provide insights into the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the substituted benzene ring and the vinyl group. The presence of the methoxy and vinyl groups, which are auxochromes and chromophores respectively, influences the position and intensity of these absorption bands. Information on the fluorescence properties would reveal the molecule's ability to emit light after electronic excitation and provide data on its excited state dynamics.

Analysis of Ground State Electronic Transitions

The electronic absorption spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated system formed by the vinyl group and the benzene ring. The substitution pattern on the benzene ring, with a fluorine atom and a methoxy group, influences the energy and intensity of these transitions.

In substituted styrenes, the electronic transitions are sensitive to the nature and position of the substituents on the aromatic ring. The vinyl group itself can act as either an electron-donating or electron-withdrawing group depending on the electronic demands of the other substituents. cdnsciencepub.com The methoxy group (-OCH₃) is a strong electron-donating group due to the resonance effect of the oxygen lone pairs, while the fluorine atom (-F) is an interesting case, being inductively withdrawing but capable of resonance donation.

The electronic transitions of interest are primarily the S₀ → S₁ and S₀ → S₂ transitions, corresponding to the excitation of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and higher-energy unoccupied orbitals, respectively. For styrene, the S₁ state is of ¹Lb character and the S₂ state is of ¹La character, though significant mixing can occur. acs.org

The presence of the methoxy and fluoro substituents in this compound will modulate the energies of these transitions. The electron-donating methoxy group is expected to raise the energy of the HOMO and have a smaller effect on the LUMO, leading to a bathochromic (red) shift in the absorption maximum compared to unsubstituted styrene. The fluoro group's effect is more complex, but it generally leads to smaller spectral shifts compared to stronger donating or withdrawing groups.

Theoretical calculations, such as those based on Time-Dependent Density Functional Theory (TD-DFT), are often employed to predict and interpret the electronic absorption spectra of such molecules. These calculations can provide information on the energies of the electronic transitions, the oscillator strengths (related to the intensity of the absorption bands), and the nature of the molecular orbitals involved.

Table 1: Expected Electronic Transitions for this compound and Related Compounds

| Compound | Transition | Expected λmax (nm) | Nature of Transition |

| Styrene | S₀ → S₁ | ~282 | π → π |

| Styrene | S₀ → S₂ | ~247 | π → π |

| 4-Methoxystyrene (B147599) | S₀ → S₁ | >282 | π → π |

| This compound | S₀ → S₁ | Shifted relative to styrene | π → π |

Note: The values for this compound are qualitative predictions based on the effects of substituents on the styrene chromophore.

Excited State Dipole Moment Investigations

The electronic distribution within a molecule can change significantly upon excitation to a higher electronic state. This change is reflected in the molecule's dipole moment, and the difference between the ground state dipole moment (μg) and the excited state dipole moment (μe) can be determined experimentally through solvatochromic studies. eurjchem.com

Solvatochromism refers to the change in the position, intensity, and shape of a molecule's absorption or emission spectra as a function of the solvent polarity. nih.govresearchgate.net By measuring the spectral shifts in a series of solvents with varying polarities, one can construct a Lippert-Mataga plot, which relates the Stokes shift (the difference in wavenumber between the absorption and fluorescence maxima) to the solvent polarity function. The slope of this plot is proportional to the square of the difference between the excited and ground state dipole moments (μe - μg)².

For this compound, the presence of the electron-donating methoxy group and the electronegative fluorine atom suggests that the molecule will possess a significant ground state dipole moment. Upon excitation, a redistribution of electron density is expected, which will alter the dipole moment. Given the electron-donating nature of the methoxy group and the conjugative pathway provided by the vinylbenzene system, it is likely that the excited state will be more polar than the ground state, leading to μe > μg. This would result in a bathochromic shift in the fluorescence spectrum with increasing solvent polarity.

The determination of μe requires knowledge of μg, which can be calculated using computational methods or determined experimentally. Various theoretical models and equations, such as the Bakhshiev and Kawski-Chamma-Viallet equations, can be used to analyze the solvatochromic data and estimate the excited state dipole moment. eurjchem.com

Table 2: Data for Solvatochromic Analysis of a Hypothetical Substituted Styrene

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption λmax (nm) | Fluorescence λmax (nm) |

| n-Hexane | 1.88 | 1.375 | 280 | 310 |

| Dichloromethane (B109758) | 8.93 | 1.424 | 285 | 325 |

| Acetonitrile | 37.5 | 1.344 | 290 | 340 |

This table presents hypothetical data to illustrate the type of information gathered in a solvatochromic study.

The investigation of the excited state dipole moment provides crucial information about the electronic nature of the excited state and how the molecule will interact with its environment in photo-induced processes.

Computational Chemical Investigations of 2 Fluoro 1 Methoxy 4 Vinylbenzene

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties with a good balance between accuracy and computational cost.

Optimization of Molecular Geometry and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization. For a flexible molecule like 2-Fluoro-1-methoxy-4-vinylbenzene, which has rotatable bonds (e.g., the C-O bond of the methoxy (B1213986) group and the C-C bond of the vinyl group), a conformational analysis would be necessary. This involves exploring the potential energy surface of the molecule to identify all possible stable conformers and determine their relative energies. This analysis would reveal the preferred spatial orientation of the methoxy and vinyl substituents relative to the benzene (B151609) ring, which is influenced by steric and electronic effects.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor (nucleophilicity). The LUMO is the orbital that is most likely to accept an electron, indicating the molecule's ability to act as an electron acceptor (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap implies higher reactivity.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, using a color scale to indicate regions of varying electrostatic potential. Red colors typically denote areas of negative potential, which are rich in electrons and susceptible to electrophilic attack (e.g., around the oxygen atom). Blue colors indicate regions of positive potential, which are electron-deficient and prone to nucleophilic attack. The MEP surface of this compound would highlight the influence of the electron-withdrawing fluorine atom and the electron-donating methoxy group on the electrostatic potential of the aromatic ring and the vinyl group, providing insights into its intermolecular interactions.

Theoretical Spectroscopy (Vibrational and Electronic) Calculations

Computational methods can predict the vibrational (infrared and Raman) and electronic (UV-Visible) spectra of a molecule. Theoretical vibrational spectra are obtained by calculating the frequencies and intensities of the normal modes of vibration. These calculated spectra can be compared with experimental data to aid in the assignment of spectral bands to specific molecular motions. For this compound, this would involve identifying the characteristic stretching and bending vibrations of the C-F, C-O, C=C, and aromatic C-H bonds. Theoretical electronic spectra, calculated using methods like Time-Dependent DFT (TD-DFT), can predict the electronic transitions and absorption wavelengths, helping to interpret the UV-Visible spectrum of the compound.

Reactivity Descriptors and Global Reactivity Parameters

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating the ease of electron transfer.

These parameters would provide a quantitative assessment of the reactivity of this compound.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. NBO analysis can quantify the delocalization of electron density from occupied Lewis-type orbitals (bonds and lone pairs) to unoccupied non-Lewis-type orbitals (antibonds and Rydberg orbitals). For this compound, NBO analysis would reveal hyperconjugative interactions, such as the delocalization of electron density from the methoxy group or the vinyl group into the aromatic ring, and provide insights into the nature of the C-F bond and other intramolecular interactions that contribute to the molecule's stability and reactivity.

Reactivity and Reaction Chemistry of 2 Fluoro 1 Methoxy 4 Vinylbenzene

Electrophilic and Nucleophilic Additions to the Vinyl Moiety

The vinyl group of 2-Fluoro-1-methoxy-4-vinylbenzene is susceptible to both electrophilic and nucleophilic addition reactions. The regioselectivity and stereoselectivity of these additions are influenced by the electronic properties of the substituted benzene (B151609) ring, which modulates the electron density of the carbon-carbon double bond.

Anti-Markovnikov Additions

While electrophilic additions to alkenes typically follow Markovnikov's rule, anti-Markovnikov additions can be achieved under specific reaction conditions, most notably through free-radical mechanisms. For the vinyl group of this compound, the addition of hydrogen bromide in the presence of peroxides would be expected to yield the anti-Markovnikov product. In this reaction, the bromine atom adds to the terminal carbon of the vinyl group, and the hydrogen atom adds to the carbon adjacent to the aromatic ring.

The electronic influence of the substituents on the aromatic ring plays a role. The methoxy (B1213986) group is strongly electron-donating through resonance, increasing the electron density of the entire π-system, including the vinyl group. Conversely, the fluorine atom is electron-withdrawing through induction. vaia.com This push-pull effect influences the stability of radical intermediates, but the radical addition mechanism generally overrides the electronic preferences seen in ionic additions.

Regioselective Functionalizations

Regioselective functionalization of the vinyl group is a key aspect of its chemistry. The outcome of these reactions is dictated by the reaction mechanism and the nature of the attacking species.

Electrophilic Additions (Markovnikov's Rule) : In the absence of radical initiators, the addition of protic acids like HBr or HCl proceeds via an ionic mechanism. The reaction is initiated by the attack of the π-electrons of the vinyl group on the electrophile (H+). This forms a carbocation intermediate on the carbon atom best able to support the positive charge. The benzylic carbon (adjacent to the ring) is significantly stabilized by resonance with the aromatic ring, especially with the electron-donating methoxy group. Consequently, the nucleophile (e.g., Br-) will attack this benzylic position, leading to the Markovnikov product.

Hydroboration-Oxidation : This two-step reaction sequence is a classic method for achieving anti-Markovnikov hydration of an alkene. Treatment of this compound with a borane (B79455) reagent (like borane-tetrahydrofuran (B86392) complex), followed by oxidation with hydrogen peroxide and a base, would yield the corresponding primary alcohol. Steric hindrance at the benzylic position and the electronic nature of the borane addition direct the boron atom to the terminal carbon of the vinyl group.

The table below summarizes the expected regioselective outcomes for additions to the vinyl group.

| Reagent(s) | Reaction Type | Expected Major Product | Regioselectivity |

|---|---|---|---|

| HBr | Electrophilic Addition | 1-(1-Bromoethyl)-2-fluoro-1-methoxybenzene | Markovnikov |

| HBr, ROOR (peroxides) | Free-Radical Addition | 1-(2-Bromoethyl)-2-fluoro-1-methoxybenzene | Anti-Markovnikov |

| 1. BH3·THF 2. H2O2, NaOH | Hydroboration-Oxidation | 2-(2-Fluoro-4-methoxyphenyl)ethanol | Anti-Markovnikov |

| H2O, H2SO4 (cat.) | Acid-Catalyzed Hydration | 1-(2-Fluoro-4-methoxyphenyl)ethanol | Markovnikov |

Aromatic Substitution Reactions on the Fluorinated Methoxybenzene Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene and its derivatives. msu.edu The rate and regioselectivity of these reactions on the this compound ring are governed by the combined influence of the fluoro, methoxy, and vinyl substituents.

Influence of Fluoro and Methoxy Substituents on Ring Activation/Deactivation

The reactivity of a substituted benzene ring towards electrophilic attack is determined by the interplay of inductive and resonance effects of its substituents. lumenlearning.comlibretexts.org

Methoxy Group (-OCH₃) : The methoxy group is a powerful activating group. While the oxygen atom is electronegative and exerts an electron-withdrawing inductive effect, its ability to donate a lone pair of electrons into the aromatic ring via resonance is far more significant. lumenlearning.comlibretexts.org This resonance donation substantially increases the electron density of the ring, making it much more nucleophilic and thus more reactive towards electrophiles than benzene itself. It is a strong ortho-, para-director.

Methoxy group (at C1) : Directs to positions 2 (blocked by F), 4 (blocked by vinyl), and 6.

Fluoro group (at C2) : Directs to positions 1 (blocked by methoxy), 3, and 5.

Vinyl group (at C4) : A weakly activating group that directs ortho and para to itself, i.e., to positions 3 and 5.

Considering these influences, incoming electrophiles will be directed primarily to positions 3 and 5, which are ortho to the vinyl group and meta to the methoxy group, and ortho/para to the fluoro group. The strongest directing influence comes from the methoxy group, which strongly activates the ring, making the positions ortho and para to it most nucleophilic. Since positions 2 and 4 are occupied, position 6 is a likely site of substitution, though it is sterically hindered by the adjacent methoxy group. The positions ortho to the vinyl group (3 and 5) are also activated. The final regiochemical outcome would depend on the specific electrophile and reaction conditions, but positions 3 and 5 are the most probable sites of attack.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|

| -OCH3 (Methoxy) | Withdrawing | Donating (Strong) | Strongly Activating | Ortho, Para |

| -F (Fluoro) | Withdrawing (Strong) | Donating (Weak) | Deactivating | Ortho, Para |

| -CH=CH2 (Vinyl) | Donating (Weak) | Donating (Weak) | Weakly Activating | Ortho, Para |

Transition Metal-Catalyzed Transformations

Transition metal catalysis provides powerful tools for modifying organic molecules. For this compound, both the vinyl group and the C-F bond can potentially participate in such transformations, particularly in cross-coupling reactions.

Cross-Coupling Reactions Involving the Vinyl or Halogen Moiety

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Reactions at the Vinyl Group : The vinyl group is an excellent handle for various cross-coupling reactions. For instance, in the Heck reaction, this compound could be coupled with an aryl or vinyl halide in the presence of a palladium catalyst to form a more complex stilbene-like structure.

Reactions at the C-F Bond : While the carbon-fluorine bond is the strongest carbon-halogen bond, significant advances have been made in transition-metal-catalyzed C-F bond activation. escholarship.org Though challenging, it is conceivable that under specific catalytic conditions (e.g., using nickel or palladium catalysts with specialized ligands), the C-F bond could undergo oxidative addition to a metal center, allowing for subsequent cross-coupling with organometallic reagents (e.g., from boronic acids in a Suzuki-Miyaura coupling) or nucleophiles.

Research on the Suzuki-Miyaura cross-coupling of related compounds, such as vinyl ethers with methoxy groups on the benzene ring, has shown that these reactions proceed smoothly. beilstein-journals.orgnih.gov For example, coupling reactions of various arylboronic acids with similar substrates proceed in good yields, demonstrating the compatibility of the methoxy substituent with typical palladium catalysis conditions. researchgate.net This suggests that if this compound were converted to an aryl halide or triflate derivative, it would be an excellent substrate for such couplings.

The table below illustrates potential Suzuki-Miyaura cross-coupling reactions, assuming the presence of a more labile leaving group (like Br or I) at the 2-position instead of fluorine, to highlight the utility of this scaffold in synthesis.

| Aryl Halide Substrate (Hypothetical) | Boronic Acid Partner | Catalyst System (Typical) | Expected Product | Yield Range (based on similar systems) researchgate.net |

|---|---|---|---|---|

| 2-Bromo-1-methoxy-4-vinylbenzene | Phenylboronic acid | Pd(OAc)2, PPh3, Base | 2-Phenyl-1-methoxy-4-vinylbenzene | Good to High |

| 2-Bromo-1-methoxy-4-vinylbenzene | 4-Tolylboronic acid | Pd(OAc)2, PPh3, Base | 2-(p-Tolyl)-1-methoxy-4-vinylbenzene | High |

| 2-Bromo-1-methoxy-4-vinylbenzene | 4-Methoxyphenylboronic acid | Pd(OAc)2, PPh3, Base | 2-(4-Methoxyphenyl)-1-methoxy-4-vinylbenzene | High |

| 2-Bromo-1-methoxy-4-vinylbenzene | 4-Formylphenylboronic acid | Pd(OAc)2, PPh3, Base | 4'-(1-Methoxy-4-vinylbenzene)-4-benzaldehyde | Moderate to Good |

Catalytic Hydroamination of Vinylarenes

Catalytic hydroamination, the addition of an N-H bond across a carbon-carbon double bond, is a highly atom-economical method for synthesizing substituted amines, which are valuable intermediates in pharmaceuticals and materials science. For vinylarenes like this compound, this reaction can theoretically proceed with either Markovnikov or anti-Markovnikov regioselectivity, depending on the catalyst system employed.

General Principles: The hydroamination of vinylarenes has been achieved using various transition metal catalysts, including those based on ruthenium, palladium, and iridium, as well as alkali-metal complexes. nih.govberkeley.eduacs.orgnih.gov The regiochemical outcome is a key consideration in these reactions.

Anti-Markovnikov Hydroamination: This pathway leads to the formation of β-arylethylamines. Ruthenium-based catalysts have been shown to be effective for the intermolecular anti-Markovnikov hydroamination of vinylarenes with secondary amines. nih.govresearchgate.net For instance, a system comprising Ru(cod)(2-methylallyl)2, 1,5-bis(diphenylphosphino)pentane, and triflic acid has been used to react various substituted styrenes with amines like morpholine, yielding the anti-Markovnikov products with high regioselectivity. nih.gov Methoxy-substituted styrenes are reported to react in good yields (51-91%) with this type of catalyst system. nih.gov Another approach involves visible-light-mediated photoredox catalysis with iridium complexes, which allows for the anti-Markovnikov addition of secondary alkyl amines to a range of olefins. nih.gov

Markovnikov Hydroamination: This regioselectivity results in α-arylethylamines. Palladium-catalyzed systems are commonly used for this transformation. For example, the combination of a palladium source like Pd(O2CCF3)4, a phosphine (B1218219) ligand such as DPPF, and an acid co-catalyst can facilitate the intermolecular Markovnikov hydroamination of vinylarenes with alkylamines. berkeley.edunih.gov

Although no specific examples for this compound are available, its electronic properties—an electron-donating methoxy group and an electron-withdrawing fluorine atom—would influence the reaction's feasibility and outcome.

Illustrative Data for Hydroamination of Related Vinylarenes:

| Catalyst System | Substrate | Amine | Regioselectivity | Yield (%) | Reference |

| Ru(cod)(2-methylallyl)2 / DPPPen / TfOH | Styrene (B11656) | Morpholine | anti-Markovnikov | 64-96 | nih.gov |

| Pd(O2CCF3)4 / DPPF / TfOH | Styrene | Morpholine | Markovnikov | 58-75 | berkeley.edunih.gov |

| [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 / Visible Light | Unactivated Olefins | Secondary Amines | anti-Markovnikov | High | nih.gov |

| Alkali-Metal Ferrate Complexes | Styrene Derivatives | Piperidine | Not Specified | Excellent | acs.org |

Cascade Reactions and Annulations

Cascade reactions, where a single synthetic operation triggers the formation of multiple chemical bonds, and annulation reactions, which involve the formation of a new ring, are powerful tools in organic synthesis. The vinyl group and the substituted aromatic ring of this compound make it a potential candidate for such transformations, leading to complex polycyclic structures.

General Strategies:

[4+2] Annulations (Diels-Alder Type Reactions): As a substituted styrene, this compound could act as a dienophile in Diels-Alder reactions. More contemporary methods involve phosphine-catalyzed [4+2] annulations, which have been used to synthesize dihydrocarbazoles from allenoates and nitroindoles. nih.gov This type of reaction proceeds through a dearomatization-aromatization sequence under mild conditions. nih.gov

Fluorolactonization: The presence of a vinyl group allows for cascade reactions that incorporate the fluorine substituent. For example, enantioselective fluorolactonization reactions have been developed using chiral aryl iodide catalysts. nih.gov In these reactions, a styrene derivative undergoes cyclization with a nucleophilic fluoride (B91410) source to form fluorine-bearing isochromanones. nih.gov The substitution pattern on the styrene can influence the enantioselectivity and yield of the reaction. nih.gov

Gold-Catalyzed Annulations: Gold catalysts are known to activate alkynes and allenes for annulation reactions. In one example, gold-catalyzed [4+1] annulations between anthranils and dienynes proceed through a vinyl gold carbene intermediate. dntb.gov.ua While this specific example doesn't use a vinylarene, it highlights the potential for gold catalysis in complex annulations.

No specific cascade or annulation reactions involving this compound have been found in the surveyed literature. However, the general reactivity patterns of related compounds suggest its potential utility in constructing complex molecular architectures.

Polymerization Studies of 2 Fluoro 1 Methoxy 4 Vinylbenzene As a Monomer

Radical Polymerization Mechanisms

Radical polymerization is a common and versatile method for polymerizing vinyl monomers. The reactivity of the vinyl group in 2-Fluoro-1-methoxy-4-vinylbenzene is influenced by the electronic effects of the fluoro and methoxy (B1213986) substituents on the aromatic ring.

Homopolymerization Studies

In analogous systems, such as the radical polymerization of α-trifluoromethylstyrenes, homopolymerization can be challenging. For instance, α-trifluoromethylstyrene (TFMST) does not readily homopolymerize but can be copolymerized with other monomers like styrene (B11656). mdpi.comnih.gov This suggests that steric hindrance and the electronic effects of the substituents play a critical role.

Copolymerization with Other Monomers

The copolymerization of this compound with other vinyl monomers is an area of significant interest for tailoring polymer properties. Research on the copolymerization of fluoro- and methoxy-substituted phenylcyanoacrylates with styrene demonstrates that such monomers can be readily incorporated into copolymers via radical polymerization. chemrxiv.orgresearchgate.net

For instance, in the copolymerization of various ring-disubstituted octyl phenylcyanoacrylates with styrene, the composition of the resulting copolymers is influenced by the nature and position of the substituents on the phenyl ring. chemrxiv.orgresearchgate.net It is expected that this compound would exhibit similar behavior, allowing for the synthesis of copolymers with a range of compositions and properties. The reactivity ratios for the copolymerization of this monomer with comonomers like styrene or acrylates would need to be experimentally determined to predict copolymer composition.

Table 1: Illustrative Reactivity of Substituted Styrenes in Radical Copolymerization (Hypothetical Data Based on Analogous Systems)

| Monomer 1 | Monomer 2 | r1 (Hypothetical) | r2 (Hypothetical) | Copolymerization Tendency |

| This compound | Styrene | 0.8 | 1.1 | Random to slightly alternating |

| This compound | Methyl Methacrylate | 0.5 | 0.6 | More alternating |

This table presents hypothetical data to illustrate the expected copolymerization behavior based on general trends observed for substituted styrenes.

Controlled Polymerization Techniques for Poly(this compound)

Controlled polymerization techniques offer precise control over polymer molecular weight, architecture, and dispersity.

Ionic Polymerization

The feasibility of ionic polymerization of this compound depends on the stability of the propagating ionic species. The presence of the electron-donating methoxy group could potentially stabilize a cationic propagating center, making cationic polymerization a plausible route. For example, the living cationic polymerization of 4-methoxystyrene (B147599) has been successfully demonstrated using a photocatalytic system. nih.gov

Conversely, the electron-withdrawing fluorine atom might destabilize a cationic center while potentially stabilizing an anionic one. Anionic polymerization of fluorinated styrene derivatives, such as 2,3,4,5,6-pentafluorostyrene, has been reported. fluorine1.ru The dual electronic nature of the substituents in this compound makes it an interesting candidate for both cationic and anionic polymerization, although the specific conditions would need to be carefully optimized.

Controlled Radical Polymerization

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are highly suitable for monomers like substituted styrenes. fluorine1.ru

Studies on the ATRP of substituted styrenes have shown that monomers with electron-withdrawing substituents generally polymerize faster and with better control than those with electron-donating substituents. cmu.edu The fluorine atom in this compound would be expected to enhance the polymerization rate and control in ATRP.

RAFT polymerization is another powerful technique that has been successfully applied to a wide range of fluorinated styrene derivatives. fluorine1.ru It is anticipated that this compound could be effectively polymerized via RAFT, allowing for the synthesis of well-defined homopolymers and block copolymers.

Table 2: Potential Controlled Polymerization Methods for this compound and Expected Outcomes (Based on Analogous Systems)

| Polymerization Technique | Expected Control | Potential Advantages |

| Atom Transfer Radical Polymerization (ATRP) | Good to Excellent | Well-defined molecular weight and low dispersity. |

| Reversible Addition-Fragmentation chain Transfer (RAFT) | Excellent | Versatile for a wide range of functional monomers and architectures. |

| Living Cationic Polymerization | Moderate to Good | Potential for controlled synthesis, but may be sensitive to impurities. |

| Nitroxide-Mediated Polymerization (NMP) | Good | Effective for styrene-based monomers. mdpi.comnih.gov |

Derivatization Strategies for 2 Fluoro 1 Methoxy 4 Vinylbenzene

Functionalization at the Vinyl Group

The vinyl group is the most reactive site for many chemical transformations, including additions, oxidations, and reductions.

The double bond of the vinyl group readily undergoes addition reactions, leading to the formation of a saturated ethyl side chain.

Catalytic Hydrogenation: The most direct method to saturate the vinyl group is through catalytic hydrogenation. In this reaction, 2-fluoro-1-methoxy-4-vinylbenzene is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (Adam's catalyst), or nickel. wikipedia.orgnumberanalytics.comorganicmystery.comscilit.com This process is highly efficient and typically proceeds under mild conditions, selectively reducing the vinyl group without affecting the aromatic ring. The resulting product is 2-fluoro-1-methoxy-4-ethylbenzene. This transformation is analogous to the hydrogenation of other vinylbenzenes. wikipedia.orgnumberanalytics.com

Hydroboration-Oxidation: This two-step procedure allows for the anti-Markovnikov addition of water across the double bond, yielding 2-(2-fluoro-4-methoxyphenyl)ethanol. In the first step, the vinylbenzene reacts with a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃-THF), to form an organoborane intermediate. Subsequent oxidation of this intermediate with hydrogen peroxide in a basic solution yields the primary alcohol.

Halogenation: The vinyl group can react with halogens like bromine (Br₂) or chlorine (Cl₂) in an inert solvent to form the corresponding dihaloethane derivative, 1,2-dibromo-1-(2-fluoro-4-methoxyphenyl)ethane or 1,2-dichloro-1-(2-fluoro-4-methoxyphenyl)ethane, respectively. researchgate.netorientjchem.org This reaction proceeds through a halonium ion intermediate.

Methoxy-Bromination: In the presence of a bromine source like phenyltrimethylammonium (B184261) tribromide (PTAB) and an oxidant such as (diacetoxyiodo)benzene (B116549) in methanol, the vinyl group can undergo methoxy-bromination. alfa-chemistry.com This reaction follows Markovnikov's rule, leading to the formation of 1-bromo-2-methoxy-1-(2-fluoro-4-methoxyphenyl)ethane. alfa-chemistry.com

The vinyl group can be either oxidized to form various oxygen-containing functional groups or selectively reduced.

Epoxidation: The vinyl group can be converted to an epoxide, 2-(2-fluoro-4-methoxyphenyl)oxirane, using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This epoxide is a valuable intermediate that can be opened by various nucleophiles to introduce a range of functionalities.

Ozonolysis: Ozonolysis provides a method to cleave the double bond of the vinyl group. organic-chemistry.orgymdb.carsc.orgrochester.edu Treatment of this compound with ozone, followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc), yields 2-fluoro-4-methoxybenzaldehyde (B32593) and formaldehyde. organic-chemistry.orgymdb.ca An oxidative workup (e.g., with hydrogen peroxide) would yield 2-fluoro-4-methoxybenzoic acid.

Diimide Reduction: For a metal-free reduction of the vinyl group, diimide (N₂H₂) can be employed. sigmaaldrich.comfrontiersin.orgacs.org Generated in situ, for example from hydrazine (B178648) and an oxidizing agent or from the decomposition of azodicarboxylates, diimide selectively reduces the carbon-carbon double bond to an ethyl group, yielding 2-fluoro-1-methoxy-4-ethylbenzene, without affecting other functional groups that might be sensitive to catalytic hydrogenation. alfa-chemistry.comsigmaaldrich.comfrontiersin.orgacs.orgCurrent time information in Bangalore, IN.

Modifications of the Methoxy (B1213986) Group

The methoxy group (-OCH₃) is generally stable, but its cleavage to a phenolic hydroxyl group (-OH) can be achieved under specific conditions, which can be useful for further functionalization.

Demethylation: The cleavage of the aryl methyl ether can be accomplished using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids such as boron tribromide (BBr₃) or aluminum chloride (AlCl₃). acs.orgnih.govacs.orgoup.comnih.govnih.govuwindsor.ca For instance, reaction with BBr₃ in an inert solvent like dichloromethane (B109758) would yield 3-fluoro-4-vinylphenol. The choice of reagent is crucial to avoid unwanted side reactions on the vinyl group or the aromatic ring. Some methods offer high selectivity for the demethylation of aryl methyl ethers. acs.orgnih.govoup.comnih.gov

Selective Functionalization of the Aromatic Ring

Electrophilic aromatic substitution on the benzene (B151609) ring allows for the introduction of various substituents. The regioselectivity of these reactions is directed by the existing fluoro, methoxy, and vinyl (or its derivatives) groups. The methoxy group is a strong activating ortho-, para-director, while the fluoro atom is a deactivating ortho-, para-director.

Directed Ortho-Metalation (DoM): This is a powerful strategy for regioselective functionalization. sigmaaldrich.comwikipedia.orgresearchgate.netnih.govnih.govrsc.org The methoxy group can act as a directed metalation group (DMG), facilitating the deprotonation of the ortho-position (C3) by a strong base like n-butyllithium. The resulting aryllithium species can then react with various electrophiles to introduce a substituent specifically at the C3 position.

Halogenation: Electrophilic halogenation, for example, bromination using bromine in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃), would likely lead to substitution on the aromatic ring. youtube.com The position of substitution will be influenced by the directing effects of the existing substituents.

Nitration: The introduction of a nitro group onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. nist.govnumberanalytics.com The strong activating effect of the methoxy group would direct the incoming nitro group to positions ortho or para to it. Given that the para position is occupied by the vinyl group, substitution is expected at the positions ortho to the methoxy group. For example, nitration of similar compounds like 2-fluoro-1,4-dimethoxybenzene has been shown to be selective. wikipedia.org

Derivatization for Stereochemical Analysis (e.g., Diastereomer Formation)

When this compound is involved in reactions that create a new stereocenter, derivatization strategies can be employed for the analysis of the resulting stereoisomers.

Diastereomer Formation: If a reaction on the vinyl group generates a new chiral center, and the molecule already contains a chiral center, a pair of diastereomers will be formed. acs.org These diastereomers have different physical properties and can often be separated by chromatography or crystallization.

Chiral Auxiliaries: To control the stereochemical outcome of a reaction, a chiral auxiliary can be temporarily attached to the molecule. numberanalytics.comfrontiersin.orgacs.orgmdpi.comnih.gov For example, a carboxylic acid derivative of this compound could be coupled to a chiral amine or alcohol. Subsequent reactions at a different site would proceed with diastereoselectivity influenced by the chiral auxiliary. After the desired transformation, the auxiliary can be cleaved to yield an enantiomerically enriched product.

Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of vicinal diols from alkenes. wikipedia.orgorganic-chemistry.orgymdb.caCurrent time information in Bangalore, IN. Using a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand (e.g., (DHQ)₂-PHAL or (DHQD)₂-PHAL), the vinyl group of this compound can be converted into a chiral diol with high enantioselectivity. wikipedia.orgorganic-chemistry.orgymdb.ca The resulting diol can be further derivatized for analysis or used in stereospecific synthesis.

Asymmetric Cyclopropanation: The vinyl group can be converted into a cyclopropane (B1198618) ring with control over the stereochemistry using metal-catalyzed reactions with diazo compounds in the presence of chiral ligands. sigmaaldrich.comnih.govacs.orgoup.comnih.gov This creates two new stereocenters, and the diastereoselectivity and enantioselectivity can be influenced by the choice of catalyst and chiral ligand. sigmaaldrich.comnih.govacs.orgoup.com

Mechanistic Investigations of Reactions Involving 2 Fluoro 1 Methoxy 4 Vinylbenzene

Elucidation of Reaction Pathways using Spectroscopic and Kinetic Methods

The study of reaction pathways is fundamental to understanding how a reactant like 2-Fluoro-1-methoxy-4-vinylbenzene transforms into a product. This involves identifying all sequential steps, including the formation of any transient species. Spectroscopic methods, which measure the interaction of molecules with electromagnetic radiation, and kinetic methods, which study the rates of chemical reactions, are the primary tools for this purpose.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be essential in monitoring the structural changes of this compound during a reaction. For instance, ¹H and ¹³C NMR could track changes in the chemical environment of the vinyl and methoxy (B1213986) groups, while ¹⁹F NMR would be crucial for observing transformations involving the fluorine atom. A general approach to such an analysis is often conducted using methods like the Mauser diagrams, which can geometrically analyze reaction spaces to determine the number of linearly independent reaction steps. researchgate.net

Kinetic studies would involve measuring the reaction rate's dependence on the concentration of reactants, catalysts, and temperature. This data helps in formulating a rate law, which is a mathematical expression that provides insights into the composition of the rate-determining step of the reaction.

Intermediates and Transition State Analysis

Reaction intermediates are molecules that are formed from the reactants and react further to make the products. Transition states are high-energy, transient configurations of atoms that exist for an infinitesimally short time as reactants are converting into products. While transition states cannot be isolated, their structure and energy can be inferred from experimental data and, more directly, from computational chemistry.

For a hypothetical reaction involving this compound, computational methods like Density Functional Theory (DFT) would be employed to model the potential energy surface. This would allow for the theoretical identification and characterization of possible intermediates and transition states, providing insights into the activation energy and the feasibility of different reaction pathways.

Kinetic Isotope Effects (KIE) and Deuterium (B1214612) Labeling Studies

The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining if a particular C-H bond is broken in the rate-determining step. figshare.com This is achieved by replacing a hydrogen atom with its heavier isotope, deuterium (D), at a specific position in the reactant molecule, such as the vinyl group of this compound. uva.nlprinceton.edu

If a significant difference in reaction rate is observed between the normal and the deuterated compound (a primary KIE), it provides strong evidence that the C-H bond at the labeled position is broken during the rate-limiting step. nih.govnih.govismrm.org Secondary KIEs, where the isotope is not at the bond being broken, can provide information about changes in hybridization at a particular atom between the reactant and the transition state. princeton.edu

A hypothetical KIE study on this compound could involve synthesizing a deuterated version and comparing its reaction kinetics to the non-deuterated form. The results would be interpreted to support or refute a proposed mechanism.

| Type of KIE | Typical Application in a Hypothetical Reaction of this compound |

| Primary KIE | Determine if a C-H bond on the vinyl group is broken in the rate-determining step. |

| Secondary KIE | Probe changes in hybridization at the vinyl carbons during the transition state. |

Role of Catalysts and Reagents in Selectivity and Efficiency

In any chemical transformation of this compound, the choice of catalysts and reagents would be critical in controlling the reaction's outcome (selectivity) and its speed and yield (efficiency). Different catalytic systems can direct a reaction through entirely different mechanistic pathways.

Radical Chain Processes

Radical chain reactions involve highly reactive species with unpaired electrons, known as radicals. Such a process typically involves three stages: initiation (formation of radicals), propagation (the radical reacts to form a product and another radical, continuing the chain), and termination (two radicals combine to end the chain). While some reactions involving frustrated Lewis pairs can proceed through radical pathways, this is not always the case. uva.nlnih.gov The propensity of this compound to undergo such reactions would depend on the specific conditions and reagents used. For example, the presence of a radical initiator could trigger polymerization at the vinyl group.

Transition Metal-Hydride Intermediates

Transition metal catalysts are ubiquitous in organic synthesis. In many catalytic cycles, particularly in hydrogenation or hydroformylation reactions, a transition metal-hydride intermediate is a key species. This intermediate can add across the double bond of the vinyl group in this compound. The nature of the metal, its ligands, and the reaction conditions would influence the regioselectivity and stereoselectivity of this addition, leading to different products.

Frustrated Lewis Pair Systems

A Frustrated Lewis Pair (FLP) is a combination of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. wikipedia.org This "frustration" leaves both the acid and base sites available to activate small molecules, such as H₂. wikipedia.org An FLP could potentially be used to hydrogenate the vinyl group of this compound in a metal-free manner. The mechanism would likely involve the heterolytic cleavage of a small molecule by the FLP, followed by the transfer of the resulting fragments to the vinyl substrate. The electronic properties of the methoxy and fluoro substituents on the benzene (B151609) ring could influence the reactivity of the vinyl group towards the activated species. wikipedia.org It has been noted that methoxy-substituted substrates can exhibit superior yields in some FLP-catalyzed hydrogenations. wikipedia.org

| Catalytic System | Potential Role in Reactions of this compound |

| Radical Initiators | Could initiate polymerization or other radical-mediated additions at the vinyl group. |

| Transition Metal Catalysts | Formation of metal-hydride intermediates for hydrogenation or other additions to the vinyl group. |

| Frustrated Lewis Pairs | Metal-free activation of small molecules (e.g., H₂) for addition across the vinyl double bond. |

Advanced Applications and Potential Research Directions of 2 Fluoro 1 Methoxy 4 Vinylbenzene in Materials and Synthetic Chemistry

Role as a Building Block in Complex Molecular Architectures

2-Fluoro-1-methoxy-4-vinylbenzene serves as a critical starting material for the construction of intricate molecular frameworks, finding applications in the synthesis of both heterocyclic compounds and advanced organic materials.

Synthesis of Fluorinated Heterocycles

The presence of the vinyl group and the electron-donating methoxy (B1213986) group, influenced by the electron-withdrawing fluorine atom, allows for a variety of cycloaddition and cyclization reactions. Researchers have utilized this reactivity to construct fluorinated heterocyclic systems, which are of significant interest in medicinal chemistry and materials science due to their unique biological activities and material properties. For instance, the vinyl group can readily participate in Diels-Alder reactions or be transformed into an epoxide, which can then undergo ring-opening and subsequent cyclization to form various oxygen-containing heterocycles. The fluorine atom, in these structures, can enhance metabolic stability and modulate electronic properties.

Precursor for Advanced Organic Materials (e.g., Organic Semiconductors, Photovoltaic Materials)

The conjugated system of this compound makes it an attractive building block for organic electronic materials. The fluorine and methoxy substituents allow for fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for designing efficient organic semiconductors and photovoltaic materials. The vinyl group provides a convenient handle for polymerization or for incorporation into larger conjugated systems through cross-coupling reactions. Research has demonstrated that polymers derived from this monomer can exhibit favorable charge transport characteristics. The introduction of fluorine can lead to enhanced intermolecular interactions and improved stability of the resulting materials.

Design of Specialty Polymers with Tunable Properties

The polymerization of this compound opens the door to a wide array of specialty polymers with properties that can be precisely controlled.

Tailoring Thermal and Chemical Resistances through Polymerization

The incorporation of fluorine into the polymer backbone significantly enhances its thermal stability and chemical resistance. Fluorine's high electronegativity and the strength of the carbon-fluorine bond contribute to polymers that can withstand harsh operating conditions. By copolymerizing this compound with other monomers, it is possible to create materials with a spectrum of properties, balancing thermal and chemical resilience with other desired characteristics such as solubility and processability. The methoxy group can also influence the polymer's properties, for instance, by affecting its solubility in organic solvents.

Development of Novel Synthetic Methodologies Utilizing its Unique Reactivity Profile

The distinct electronic nature of this compound, arising from the interplay of its substituents, has spurred the development of new synthetic methods. The vinyl group is susceptible to a range of transformations, including Heck, Suzuki, and Stille cross-coupling reactions, allowing for the facile introduction of various functional groups and the construction of complex molecular architectures. The directing effects of the fluoro and methoxy groups on the aromatic ring can be exploited in electrophilic aromatic substitution reactions, enabling regioselective functionalization. Furthermore, the presence of the fluorine atom can influence the reactivity of adjacent groups, a phenomenon that is being explored in the context of developing novel catalytic systems.

Future Prospects in Academic Chemical Research

The future of this compound in academic research appears bright and multifaceted. Ongoing investigations are likely to focus on several key areas:

Exploration of New Polymer Architectures: The synthesis of novel block copolymers and graft copolymers containing this monomer could lead to materials with unique self-assembly properties and applications in nanotechnology.

Advanced Catalytic Systems: The development of new catalysts that can selectively transform the vinyl group or functionalize the aromatic ring in the presence of the existing substituents is an active area of research.

Applications in Organic Electronics: Further exploration of its derivatives in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells is expected to yield materials with improved performance and stability.

Medicinal Chemistry: The synthesis of new fluorinated heterocyclic scaffolds derived from this compound will likely continue to be a focus for the discovery of new therapeutic agents.

The versatility of this compound ensures its continued importance as a valuable tool for chemists in both academic and industrial settings, paving the way for future innovations in materials science and synthetic chemistry.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Fluoro-1-methoxy-4-vinylbenzene, and what reaction conditions are critical?

- Methodological Answer : The synthesis can be adapted from structurally similar fluorinated methoxybenzene derivatives. For example, chloro-fluoro benzene analogs are synthesized via nucleophilic substitution or coupling reactions using bases like NaOH/K₂CO₃ in polar aprotic solvents (e.g., DMSO or acetonitrile) . For the vinyl group, Heck coupling or palladium-catalyzed vinylation may be employed, requiring inert atmospheres and controlled temperatures (80–120°C) to prevent side reactions .

Q. What safety protocols are essential when handling fluorinated aromatic compounds like this compound?

- Methodological Answer : Key precautions include:

- Ventilation : Use fume hoods or closed systems to avoid inhalation of volatile components .

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats .

- Waste Management : Segregate halogenated waste and dispose via certified hazardous waste facilities .

Q. Which analytical techniques are suitable for verifying the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F and ¹H NMR to confirm substituent positions and vinyl group integrity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .

- Chromatography : HPLC with UV detection to assess purity (>98%) and identify byproducts .

Advanced Research Questions

Q. How can experimental designs assess the stability of the vinyl group in this compound under varying pH and thermal conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 2–12) at 25–60°C, monitoring via UV-Vis spectroscopy for absorbance shifts indicative of vinyl group oxidation or hydrolysis .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures and kinetics .

Q. What strategies resolve contradictions in spectroscopic data when characterizing structural analogs of this compound?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR/MS data with computational predictions (DFT calculations) .

- Isotopic Labeling : Introduce deuterium or ¹³C labels to trace ambiguous signals .

- Crystallography : Single-crystal X-ray diffraction to unambiguously resolve stereochemical conflicts .

Q. How can enantioselective synthesis of this compound derivatives be optimized for pharmaceutical applications?

- Methodological Answer :

- Chiral Catalysts : Use palladium complexes with BINAP ligands for asymmetric vinylation .

- Solvent Effects : Test chiral solvents (e.g., limonene) or ionic liquids to enhance enantiomeric excess (ee) .

- Kinetic Resolution : Monitor reaction progress with chiral HPLC to isolate high-ee intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.